2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide
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Overview
Description
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide is a complex organic compound with a molecular formula of C23H21N5OS and a molecular weight of 415.521 g/mol . This compound is notable for its unique structure, which includes a benzimidazole moiety, a pyridine ring, and a thioether linkage. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide typically involves multiple steps. One common synthetic route starts with the preparation of 1-benzyl-1H-benzimidazole-2-thiol, which is then reacted with an appropriate aldehyde to form the corresponding Schiff base. This intermediate is further reacted with hydrazine derivatives to yield the final product . The reaction conditions often involve refluxing in solvents like ethanol or dimethyl sulfoxide (DMSO) to achieve high yields .
Chemical Reactions Analysis
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of the imine group to an amine.
Scientific Research Applications
2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially interfering with cellular processes. The thioether linkage and pyridine ring may also contribute to its binding affinity and specificity . These interactions can lead to the inhibition of enzymes or disruption of cellular pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
When compared to similar compounds, 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide stands out due to its unique combination of structural features:
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide: This compound has a similar benzimidazole and thioether structure but differs in the substituents on the pyridine ring.
2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(3-methoxyphenyl)ethylidene]acetohydrazide: Another similar compound with variations in the aromatic substituents.
These structural differences can lead to variations in their chemical reactivity and biological activity, highlighting the uniqueness of 2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N’-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide .
Properties
Molecular Formula |
C23H21N5OS |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-pyridin-3-ylethylideneamino]acetamide |
InChI |
InChI=1S/C23H21N5OS/c1-17(19-10-7-13-24-14-19)26-27-22(29)16-30-23-25-20-11-5-6-12-21(20)28(23)15-18-8-3-2-4-9-18/h2-14H,15-16H2,1H3,(H,27,29)/b26-17+ |
InChI Key |
MMOXORJDLOEUQM-YZSQISJMSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)/C4=CN=CC=C4 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
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